2-{3-[(E)-2-(5-methylfuran-2-yl)ethenyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol
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Overview
Description
2-{3-[(E)-2-(5-methylfuran-2-yl)ethenyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol is a complex organic compound that belongs to the class of triazole derivatives. This compound features a unique structure that includes a furan ring, a triazole ring, and a phenol group, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(E)-2-(5-methylfuran-2-yl)ethenyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol typically involves multiple steps One common method starts with the preparation of the furan derivative, followed by the formation of the triazole ring through cyclization reactions
Preparation of Furan Derivative: The furan derivative can be synthesized by reacting 5-methylfuran with an appropriate aldehyde under acidic conditions.
Formation of Triazole Ring: The furan derivative is then reacted with hydrazine and an appropriate nitrile to form the triazole ring.
Introduction of Phenol Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(E)-2-(5-methylfuran-2-yl)ethenyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted phenol derivatives.
Scientific Research Applications
2-{3-[(E)-2-(5-methylfuran-2-yl)ethenyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its triazole moiety which is known for its pharmacological properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-{3-[(E)-2-(5-methylfuran-2-yl)ethenyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The phenol group can form hydrogen bonds with biological molecules, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-{3-[(E)-2-(5-methylfuran-2-yl)ethenyl]-1-phenyl-1H-1,2,4-triazol-5-yl}methanol: Similar structure but with a methanol group instead of a phenol group.
2-{3-[(E)-2-(5-methylfuran-2-yl)ethenyl]-1-phenyl-1H-1,2,4-triazol-5-yl}aniline: Similar structure but with an aniline group instead of a phenol group.
Uniqueness
The presence of the phenol group in 2-{3-[(E)-2-(5-methylfuran-2-yl)ethenyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol makes it unique compared to its analogs. The phenol group enhances its reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H17N3O2 |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-[5-[(E)-2-(5-methylfuran-2-yl)ethenyl]-2-phenyl-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C21H17N3O2/c1-15-11-12-17(26-15)13-14-20-22-21(18-9-5-6-10-19(18)25)24(23-20)16-7-3-2-4-8-16/h2-14,25H,1H3/b14-13+ |
InChI Key |
OFDHAJPRXHFCMB-BUHFOSPRSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(O1)C=CC2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=CC=C4 |
Origin of Product |
United States |
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